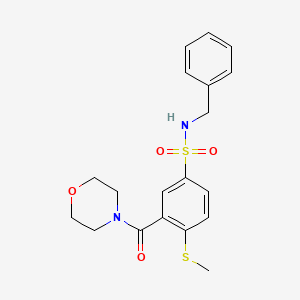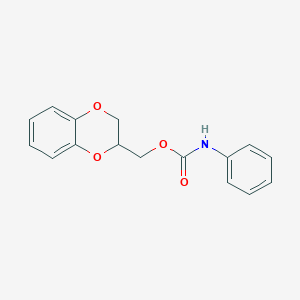
2,3-dihydro-1,4-benzodioxin-2-ylmethyl phenylcarbamate
Descripción general
Descripción
2,3-dihydro-1,4-benzodioxin-2-ylmethyl phenylcarbamate is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. This compound is also known as benzodioxinyl carbamate or BDCM. It has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical research.
Mecanismo De Acción
The mechanism of action of BDCM involves its inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that plays a role in cognitive function, memory, and muscle contraction. By inhibiting this enzyme, BDCM can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
BDCM has been found to have a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, it has been shown to have antioxidant properties and to modulate the activity of certain enzymes involved in inflammation. These effects suggest that BDCM may have potential as a therapeutic agent for a range of conditions, including Alzheimer's disease, Parkinson's disease, and inflammation-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BDCM for lab experiments is its ability to selectively inhibit acetylcholinesterase, making it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation is that it may have off-target effects on other enzymes or biological processes, which can complicate data interpretation.
Direcciones Futuras
There are a number of future directions for research on BDCM. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to determine the optimal dosing and administration of BDCM for these conditions. Additionally, research is needed to better understand the mechanism of action of BDCM and its effects on other biological processes, which could lead to the development of new therapeutic targets.
Aplicaciones Científicas De Investigación
BDCM has been studied for its potential as a pharmaceutical agent due to its ability to modulate certain biological processes. Specifically, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-16(17-12-6-2-1-3-7-12)20-11-13-10-19-14-8-4-5-9-15(14)21-13/h1-9,13H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAXTHAFMDYXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)COC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl phenylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4734351.png)
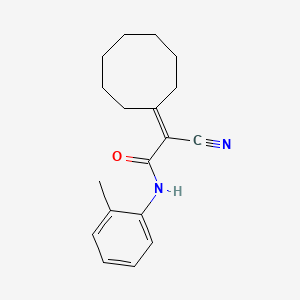
![5-[(propylthio)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B4734361.png)
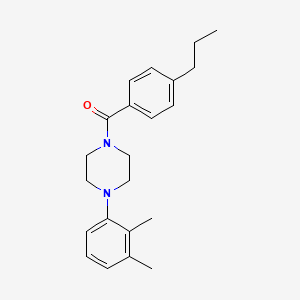
![5-[(4-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4734388.png)
![4,6-dimethyl-2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]pyrimidine](/img/structure/B4734395.png)
![{2-[(2-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B4734417.png)
![methyl 5-methyl-2-{[(4-pyridinylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4734425.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4734435.png)
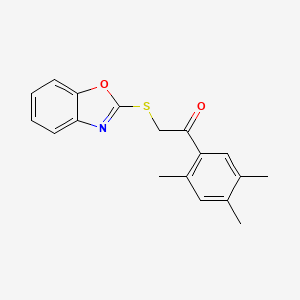
![6-{[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4734449.png)
![5-{[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4734453.png)

